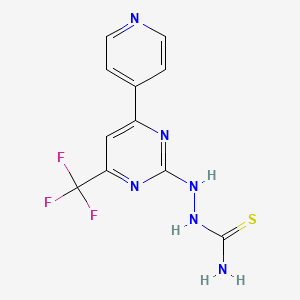
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridinyl group, a thiosemicarbazide moiety, and a trifluoromethyl group. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyrimidine with pyridin-4-yl thiosemicarbazide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl group can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted pyrimidines, depending on the specific reaction and conditions employed .
科学的研究の応用
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
作用機序
The mechanism of action of 6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like collagen prolyl-4-hydroxylase, which is involved in fibrosis. The compound’s thiosemicarbazide moiety can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine and pyridinyl core structure but differ in their substituents, leading to varied biological activities.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and pyridine ring, similar to the target compound, and are used in agrochemicals and pharmaceuticals.
Uniqueness
6-(Pyridin-4-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its thiosemicarbazide moiety and trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals .
特性
分子式 |
C11H9F3N6S |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)8-5-7(6-1-3-16-4-2-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20) |
InChIキー |
HPEINFABPOXKPL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


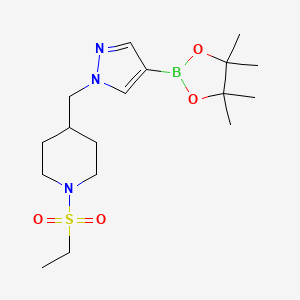
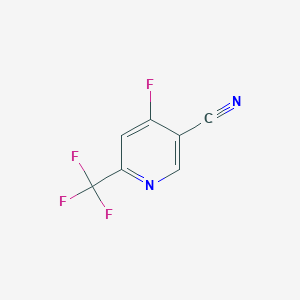

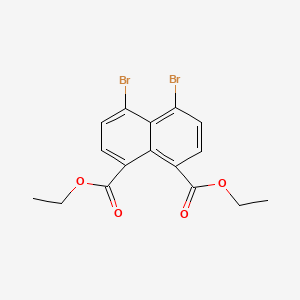
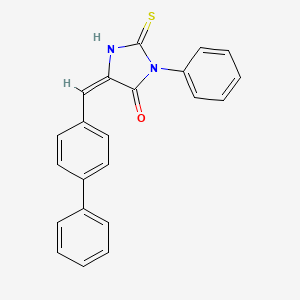


![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)



